molecular formula C9H15ClN2OS B7899249 3-(Thiazol-5-ylmethoxy)-piperidine hydrochloride

3-(Thiazol-5-ylmethoxy)-piperidine hydrochloride

Cat. No.: B7899249
M. Wt: 234.75 g/mol
InChI Key: IUDFFVDKYKRSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Thiazol-5-ylmethoxy)-piperidine hydrochloride is a compound that features a thiazole ring and a piperidine ring. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, which are known for their diverse biological activities . Piperidine is a six-membered ring containing nitrogen, commonly found in many pharmaceuticals. The combination of these two rings in this compound makes it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazol-5-ylmethoxy)-piperidine hydrochloride typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of a thiazole precursor with a piperidine derivative under specific conditions. For example, the thiazole ring can be synthesized through the cyclization of appropriate starting materials in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(Thiazol-5-ylmethoxy)-piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

3-(Thiazol-5-ylmethoxy)-piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiazol-5-ylmethoxy)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Properties

IUPAC Name

5-(piperidin-3-yloxymethyl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS.ClH/c1-2-8(4-10-3-1)12-6-9-5-11-7-13-9;/h5,7-8,10H,1-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDFFVDKYKRSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CN=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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